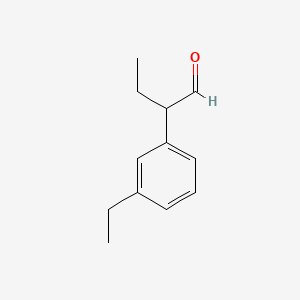
Benzeneacetaldehyde, ar,alpha-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(ar-Ethylphenyl)butyraldehyde is typically synthesized through the reaction of styrene and butyraldehyde . The specific steps involve:
- Mixing styrene and butyraldehyde in the presence of a catalyst.
- Heating the mixture to facilitate the reaction.
- Purifying the resulting product to obtain 2-(ar-Ethylphenyl)butyraldehyde.
Industrial Production Methods: Industrial production of 2-(ar-Ethylphenyl)butyraldehyde follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade reactants and catalysts.
- Employing large-scale reactors to handle the increased volume.
- Implementing purification techniques such as distillation to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(ar-Ethylphenyl)butyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as Grignard reagents for forming alcohols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(ar-Ethylphenyl)butyraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry to impart specific aromas and flavors to products.
Wirkmechanismus
The mechanism of action of 2-(ar-Ethylphenyl)butyraldehyde involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Benzeneacetaldehyde: Similar structure but lacks the ethyl side chain.
Phenylacetaldehyde: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: 2-(ar-Ethylphenyl)butyraldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavor industry .
Eigenschaften
CAS-Nummer |
68228-11-5 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-(3-ethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-3-10-6-5-7-12(8-10)11(4-2)9-13/h5-9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
MNQKBKLEKUBHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(CC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


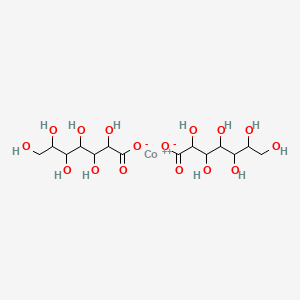
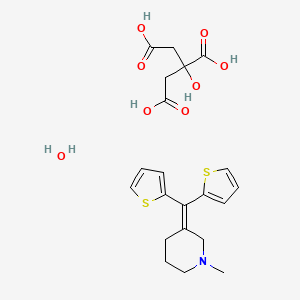
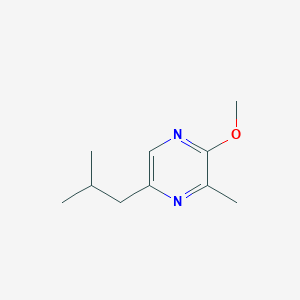
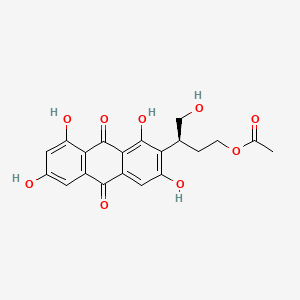

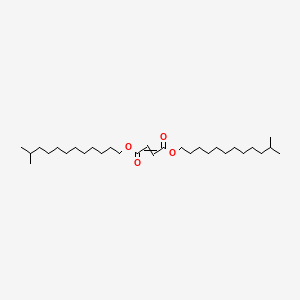
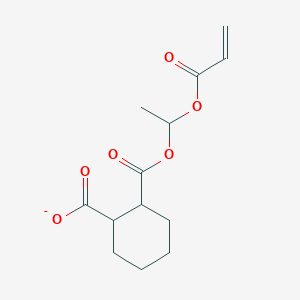
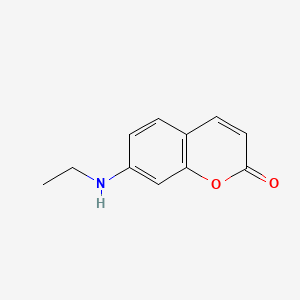

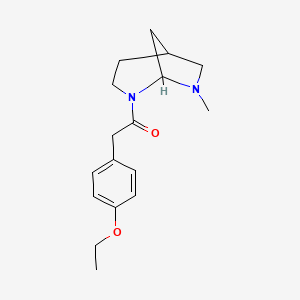

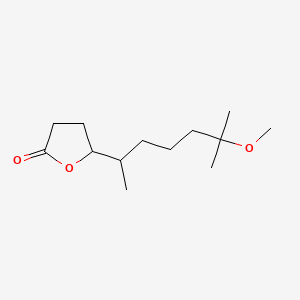
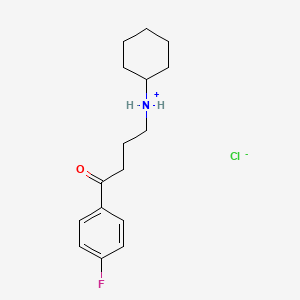
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
